molecular formula C21H17F2NO6S B11168239 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11168239
M. Wt: 449.4 g/mol
InChI Key: UGOHHTXCAVJHSN-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features a chromenone core, a difluorophenyl group, and a tetrahydrothiophene sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with a difluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Attachment of the Tetrahydrothiophene Sulfone Moiety: The tetrahydrothiophene sulfone moiety can be synthesized via the oxidation of tetrahydrothiophene using hydrogen peroxide or a similar oxidizing agent.

    Final Coupling Reaction: The final step involves coupling the chromenone-difluorophenyl intermediate with the tetrahydrothiophene sulfone moiety using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene sulfone moiety.

    Reduction: Reduction reactions can occur at the chromenone core, potentially converting the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydrothiophene sulfone moiety.

    Reduction: Reduced derivatives of the chromenone core.

    Substitution: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity, while the chromenone core is crucial for its biological activity. The tetrahydrothiophene sulfone moiety may play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(3,5-dichlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • 2-{[3-(3,5-dimethylphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

The presence of the difluorophenyl group in 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide distinguishes it from similar compounds. This group enhances its binding affinity and specificity towards certain molecular targets, making it a unique candidate for medicinal and material science applications.

Properties

Molecular Formula

C21H17F2NO6S

Molecular Weight

449.4 g/mol

IUPAC Name

2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H17F2NO6S/c22-14-5-13(6-15(23)8-14)18-7-12-1-2-17(9-19(12)30-21(18)26)29-10-20(25)24-16-3-4-31(27,28)11-16/h1-2,5-9,16H,3-4,10-11H2,(H,24,25)

InChI Key

UGOHHTXCAVJHSN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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